N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
Description
N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorofluorophenoxy and morpholinocarbonyl groups. Its molecular formula is C18H17ClFN5O3.
Properties
Molecular Formula |
C20H20ClFN6O4 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenoxy)methyl]pyrazol-4-yl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClFN6O4/c1-26-17(9-16(25-26)20(30)27-4-6-31-7-5-27)19(29)24-14-10-23-28(11-14)12-32-18-3-2-13(22)8-15(18)21/h2-3,8-11H,4-7,12H2,1H3,(H,24,29) |
InChI Key |
MNQJXLVTXLRZMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=CN(N=C3)COC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N5-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-4-fluorophenol, which is then reacted with methyl pyrazole under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine and carbonyl chloride to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N5-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in microorganisms or cancer cells .
Comparison with Similar Compounds
N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzotrichloride. These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of chlorofluorophenoxy and morpholinocarbonyl groups in N5-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE contributes to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
